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6-Azauridine-5'-monophosphate

Antimalarial Drug Discovery Enzyme Inhibition Kinetics Nucleoside Analog Profiling

6-Azauridine-5'-monophosphate (6-aza-UMP, CAS 2018-19-1) is a nucleoside monophosphate analogue wherein the uracil base of uridine 5'-monophosphate is replaced by a 1,2,4-triazine-3,5-dione moiety. It functions as a competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase, EC 4.1.1.23), the enzyme that catalyzes the final step of de novo pyrimidine biosynthesis.

Molecular Formula C8H12N3O9P
Molecular Weight 325.17 g/mol
CAS No. 2018-19-1
Cat. No. B1206782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azauridine-5'-monophosphate
CAS2018-19-1
Synonyms6-aza-UMP
6-azauridine-5'-monophosphate
6-azauridine-5'-monophosphate trihydrate
6-azauridine-5'-phosphate
Molecular FormulaC8H12N3O9P
Molecular Weight325.17 g/mol
Structural Identifiers
SMILESC1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O
InChIInChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1
InChIKeyLRVZOSYMNMNQFR-SHUUEZRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azauridine-5'-monophosphate: A Direct-Acting Orotidine-5'-Phosphate Decarboxylase Inhibitor for Antimetabolite Research


6-Azauridine-5'-monophosphate (6-aza-UMP, CAS 2018-19-1) is a nucleoside monophosphate analogue wherein the uracil base of uridine 5'-monophosphate is replaced by a 1,2,4-triazine-3,5-dione moiety [1]. It functions as a competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase, EC 4.1.1.23), the enzyme that catalyzes the final step of de novo pyrimidine biosynthesis [2]. Unlike the corresponding nucleoside prodrug 6-azauridine, 6-aza-UMP acts directly on ODCase without requiring intracellular phosphorylation, making it the preferred tool for cell-free biochemical assays and structural studies of pyrimidine metabolism.

Why 6-Azauridine-5'-monophosphate Cannot Be Interchanged with Other ODCase Inhibitors or the Parent Nucleoside


Orotidine-5'-phosphate decarboxylase inhibitors display wide-ranging potency and selectivity profiles that preclude simple substitution. The monophosphate form of 6-azauridine directly occupies the ODCase active site, whereas the nucleoside 6-azauridine must first be phosphorylated by uridine kinase – a step that is rate-limiting in certain cell types and absent in cell-free systems. Meanwhile, alternative ODCase inhibitors such as pyrazofurin 5'-monophosphate and xanthosine 5'-monophosphate exhibit Ki values that differ by orders of magnitude across species [1], and compounds like 6-cyano-UMP or BMP follow distinct catalytic transformation pathways upon enzyme binding [2]. These quantitative and mechanistic differences mean that replacing 6-aza-UMP with a close analog can alter experimental outcomes dramatically.

Quantitative Differentiation of 6-Azauridine-5'-monophosphate from Its Closest Comparators


Head-to-Head Ki Comparison Against Plasmodium falciparum ODCase

In a direct competitive inhibition assay using recombinant P. falciparum ODCase, 6-azauridine 5'-monophosphate (AzaUMP) exhibited a Ki of 12 ± 3 nM. Under identical conditions, pyrazofurin 5'-monophosphate (Ki = 3.6 ± 0.7 nM) was approximately 3.3-fold more potent, xanthosine 5'-monophosphate (XMP, Ki = 4.4 ± 0.7 nM) was approximately 2.7-fold more potent, while allopurinol-3-riboside 5'-monophosphate (Ki = 240 ± 20 nM) was 20-fold less potent [1]. Importantly, XMP displayed an approximately 150-fold selectivity for the parasitic enzyme over the human ortholog, whereas 6-aza-UMP lacks this species-selectivity advantage, positioning it as a broadly applicable tool inhibitor for ODCase across species.

Antimalarial Drug Discovery Enzyme Inhibition Kinetics Nucleoside Analog Profiling

Differential Inhibitory Potency Against Yeast ODCase vs. 6-Cyano-UMP and 6-Amino-UMP

Using isothermal titration calorimetry (ITC) to monitor Saccharomyces cerevisiae ODCase activity at 25°C, 6-aza-UMP displayed a competitive inhibition constant Ki of 12.4 μM [1]. In the same assay, the bioisosteric analog 6-cyano-UMP was 2.3-fold weaker (Ki = 29 μM), while 6-amino-UMP proved to be a notably more potent inhibitor (Ki = 840 nM, approximately 15-fold stronger than 6-aza-UMP). This dataset positions 6-aza-UMP as an intermediate-affinity reference standard useful for calibrating the performance of novel ODCase inhibitors designed by bioisosteric replacement strategies.

Bioisosteric Inhibitor Design Isothermal Titration Calorimetry ODCase Kinetics

Direct Enzyme Inhibition vs. Prodrug Activation Requirement

6-Azauridine (the parent nucleoside) is not intrinsically active against ODCase; it must first be phosphorylated by uridine kinase to form 6-aza-UMP, which then acts as the competitive inhibitor [1]. In cell-free biochemical systems lacking uridine kinase, 6-azauridine is effectively inert, whereas 6-aza-UMP directly inhibits ODCase with a Ki of 12.4 μM (yeast enzyme) or as low as 12 nM (P. falciparum enzyme) [2][3]. This fundamental difference in activation requirement means that researchers conducting in vitro enzyme assays, X-ray crystallography, or binding studies cannot substitute 6-azauridine for 6-aza-UMP.

Prodrug Activation Uridine Kinase Cell-Free Assay Compatibility

In Vivo Antiviral Efficacy of 6-Azauridine-5'-monophosphate Prodrug vs. Parent Nucleoside

In a comparative in vivo study using Punta Toro (PT) virus-infected mice, a 5'-monophosphate prodrug of 6-azauridine – 6-azauridine-5'-(ethyl methoxyalaninyl)phosphate – was significantly more effective than the parent nucleoside 6-azauridine at reducing viral burden and improving survival outcomes [1]. While 2-thio-6-azauridine demonstrated the best in vitro activity against all five tested RNA viruses (Japanese encephalitis, yellow fever, sandfly fever, Punta Toro, and Venezuelan equine encephalomyelitis), it failed to show in vivo activity in JE-, PT-, and VEE-infected mice, highlighting the critical impact of pharmacokinetic properties on translational efficacy [1].

RNA Virus Infection Models Prodrug Bioavailability Punta Toro Virus

Affinity Chromatography: Immobilized 6-Aza-UMP vs. Immobilized UMP for ODCase Purification

Polymer-linked 6-azauridine 5'-monophosphate, synthesized by coupling to 6-aminohexylagarose, demonstrates specific and strong binding to orotidine-5'-monophosphate decarboxylase [1]. Critically, the immobilized inhibitor (6-aza-UMP resin) binds the enzyme more strongly than an analogous resin bearing immobilized uridine 5'-monophosphate, as evidenced by the ability of both resins to separate ODCase from orotidine-5'-monophosphate pyrophosphorylase, with superior retention achieved on the 6-aza-UMP column [1].

Enzyme Purification Affinity Resin Design ODCase Biochemistry

Recommended Research and Industrial Applications for 6-Azauridine-5'-monophosphate Based on Verified Evidence


Reference Inhibitor for ODCase Enzyme Kinetics and High-Throughput Screening

With a well-characterized Ki of 12.4 μM for yeast ODCase [5] and 12 nM for P. falciparum ODCase [2], 6-aza-UMP serves as a reliable intermediate-affinity positive control for screening novel ODCase inhibitors. Its potency window avoids the saturation issues encountered with ultra-tight binders like BMP (Ki ≈ 8.8 × 10⁻¹² M), making it ideal for calibrating dose-response curves in HTS formats.

Essential Reagent for Cell-Free Biochemical and Structural Studies of Pyrimidine Metabolism

Unlike the nucleoside prodrug 6-azauridine, which requires intracellular phosphorylation by uridine kinase, 6-aza-UMP directly inhibits ODCase in cell-free systems [5]. This property makes it the only appropriate choice for in vitro enzyme assays, isothermal titration calorimetry, X-ray crystallography, and binding studies where kinase activity is absent.

Ligand for Affinity Chromatography Resins Targeting ODCase Purification

Immobilized 6-aza-UMP on agarose supports binds ODCase more strongly than immobilized UMP, enabling efficient separation of ODCase from OMP pyrophosphorylase in a single chromatographic step [5]. This application is directly relevant for laboratories purifying ODCase for structural biology or drug discovery purposes.

Prodrug Development Template for Improving In Vivo Bioavailability of ODCase Inhibitors

The demonstration that a 5'-monophosphate prodrug of 6-azauridine (6-azauridine-5'-(ethyl methoxyalaninyl)phosphate) significantly outperforms the parent nucleoside in a Punta Toro virus mouse model [5] provides a validated prodrug strategy. Researchers developing ODCase-targeted antivirals or antiparasitics can use 6-aza-UMP as a chemical starting point for designing phosphoramidate or other phosphate-masked prodrugs with enhanced cellular permeability and in vivo efficacy.

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